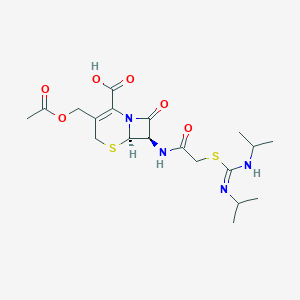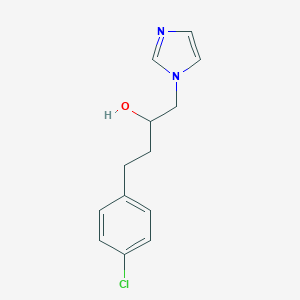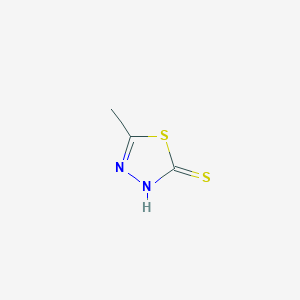
Cefathiamidine
Vue d'ensemble
Description
La céfatiamidine est un antibiotique céphalosporine de première génération découvert en 1974. Elle est principalement utilisée pour traiter les infections causées par des bactéries sensibles. Ce composé a été approuvé par l'Administration chinoise des produits alimentaires et pharmaceutiques pour une utilisation chez les adultes et les enfants .
Applications De Recherche Scientifique
Cefathiamidine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of intermolecular interactions and crystal structures.
Medicine: Used as an empirical antimicrobial therapy in children with augmented renal clearance.
Industry: Applied in the development of green and efficient production methods for cephalosporin antibiotics.
Mécanisme D'action
Target of Action
Cefathiamidine, a first-generation cephalosporin, primarily targets the penicillin-binding proteins (PBPs) in bacteria . PBPs are essential for the synthesis of the bacterial cell wall, playing a crucial role in maintaining the shape and structural integrity of the bacterial cell .
Mode of Action
This compound acts as an inhibitor of PBPs . By binding to these proteins, it interferes with the final step of peptidoglycan synthesis in bacterial cell walls. This inhibition leads to cell wall instability, eventually causing cell lysis and death .
Pharmacokinetics
This compound’s pharmacokinetics have been studied in infants with augmented renal clearance (ARC). The data from these studies were best fitted with a one-compartment model. Allometrically scaled weight and age were identified as significant covariates influencing this compound pharmacokinetics . The median values of estimated clearance and the volume of distribution were 0.22 L/h/kg and 0.34 L/kg, respectively . These findings suggest that dosing adjustments may be necessary in pediatric patients with ARC to ensure optimal therapeutic outcomes .
Result of Action
The primary result of this compound’s action is the death of susceptible bacteria. By inhibiting the synthesis of the bacterial cell wall, this compound causes the bacterial cells to become unstable and eventually lyse. This antibacterial effect makes this compound effective in treating various bacterial infections .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, in the case of ARC in pediatric patients, the increased renal clearance can lead to subtherapeutic antibiotic concentrations, potentially leading to worse clinical outcomes . Therefore, understanding the patient’s physiological state and adjusting the dosing regimen accordingly is crucial for the effective use of this compound .
Analyse Biochimique
Biochemical Properties
Cefathiamidine acts on the cell wall of the bacterial septum and affects the synthesis of the cell wall of the sensitive bacteria . This action disrupts the synthesis of the bacterial mucin, blocking the cross-connection .
Cellular Effects
This compound has a strong bacteriostatic effect on most Gram-positive cocci . It is used for the treatment of respiratory, liver, five senses, urinary tract infections, endocarditis, and sepsis .
Molecular Mechanism
Like other β-lactams, this compound interferes with PBP (penicillin-binding protein) activity . These proteins are a group of enzymes that catalyze a pentaglycine crosslink between alanine and lysine residues, providing additional strength to the bacterial cell wall . When this process is disrupted by this compound, the cell wall is severely compromised, which ultimately leads to cell lysis and death .
Temporal Effects in Laboratory Settings
In a population pharmacokinetic study, plasma samples of this compound were collected using opportunistic sampling, and the concentrations were detected by UPLC-MS/MS . The data analysis was performed to determine pharmacokinetic parameters and to characterize the pharmacokinetic variability of this compound .
Dosage Effects in Animal Models
These studies have shown that the currently used dosing regimen of 100 mg/kg/day q12h was associated with a high risk of underdosing in pediatric patients . To reach the target 70% fT>MIC, a dose of 100 mg/kg/day this compound q6h is required for effective treatment against Haemophilus influenzae .
Metabolic Pathways
It is known that this compound is primarily eliminated by the renal pathway as the parent compound .
Transport and Distribution
This compound is not absorbed orally and is, thus, administered through the parenteral route (intravenously or intramuscularly) . It is widely distributed in most bodily fluids and tissues .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La préparation de la céfatiamidine implique plusieurs étapes, commençant par la synthèse de l'acide céfatiamidine. Une méthode comprend la silanisation de l'acide 7-aminocephalosporanique à l'aide de bis(triméthylsilyl)acétamide à température ambiante . Une autre méthode implique la réaction de l'acide 7-bromoacétyl aminocephalosporanique avec la N,N-diisopropyl thiourée dans un seul solvant .
Méthodes de production industrielle
La production industrielle de la céfatiamidine peut être réalisée par une approche enzymatique. Cette méthode utilise la pénicillinase acylase pour catalyser la synthèse de l'acide N-bromoacétyl-7-aminocephalosporanique, un intermédiaire clé dans la production de la céfatiamidine . Ce processus est mené en milieu entièrement aqueux, ce qui en fait une méthode verte et efficace.
Analyse Des Réactions Chimiques
Types de réactions
La céfatiamidine subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.
Réactifs et conditions communs
Les réactifs couramment utilisés dans les réactions de la céfatiamidine comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions de ces réactions varient en fonction du produit souhaité et de la réaction spécifique menée.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la céfatiamidine, qui peuvent avoir des propriétés pharmacologiques et des applications différentes.
Applications de la recherche scientifique
La céfatiamidine a une large gamme d'applications de recherche scientifique, notamment :
Médecine : Utilisée comme traitement antimicrobien empirique chez les enfants présentant une clairance rénale augmentée.
Industrie : Appliquée dans le développement de méthodes de production vertes et efficaces pour les antibiotiques céphalosporines.
Mécanisme d'action
La céfatiamidine exerce ses effets en interférant avec la synthèse de la paroi cellulaire bactérienne, qui est cruciale pour la survie bactérienne. Elle se lie aux protéines de liaison à la pénicilline situées à l'intérieur de la paroi cellulaire bactérienne, inhibant l'étape finale de transpeptidation de la synthèse du peptidoglycane . Cela conduit à l'affaiblissement de la paroi cellulaire et finalement à la mort de la cellule bactérienne.
Comparaison Avec Des Composés Similaires
La céfatiamidine est similaire aux autres céphalosporines de première génération, telles que la céfalothine et la céphaloridine. Elle possède des propriétés uniques qui la rendent particulièrement efficace contre certaines souches bactériennes. Par exemple, la céfatiamidine s'est avérée avoir un spectre d'activité plus large et de meilleures propriétés pharmacocinétiques par rapport à certaines autres céphalosporines .
Liste des composés similaires
- Céfalothine
- Céphloridine
- Céphléxine
- Céfazoline
La céfatiamidine se distingue par sa combinaison unique d'efficacité, de sécurité et de profil pharmacocinétique, ce qui en fait un antibiotique précieux dans le traitement des infections bactériennes.
Propriétés
IUPAC Name |
3-(acetyloxymethyl)-7-[[2-[N,N'-di(propan-2-yl)carbamimidoyl]sulfanylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O6S2/c1-9(2)20-19(21-10(3)4)31-8-13(25)22-14-16(26)23-15(18(27)28)12(6-29-11(5)24)7-30-17(14)23/h9-10,14,17H,6-8H2,1-5H3,(H,20,21)(H,22,25)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXACOFERDBGGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=NC(C)C)SCC(=O)NC1C2N(C1=O)C(=C(CS2)COC(=O)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60954696 | |
| Record name | 3-[(Acetyloxy)methyl]-7-[(2-{[N,N'-di(propan-2-yl)carbamimidoyl]sulfanyl}-1-hydroxyethylidene)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60954696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33075-00-2 | |
| Record name | 3-[(Acetyloxy)methyl]-7-[(2-{[N,N'-di(propan-2-yl)carbamimidoyl]sulfanyl}-1-hydroxyethylidene)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60954696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Cefathiamidine?
A1: this compound, like other beta-lactam antibiotics, exerts its antibacterial activity by inhibiting bacterial cell wall synthesis. [, ] It binds to penicillin-binding proteins (PBPs), enzymes crucial for peptidoglycan cross-linking, leading to bacterial cell lysis and death.
Q2: Which bacterial species are generally susceptible to this compound?
A2: this compound exhibits activity against a range of Gram-positive bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecalis. [, , , , ]
Q3: Has this compound demonstrated efficacy in treating specific infections?
A3: Studies have investigated the use of this compound in treating various infections, including lower respiratory tract infections in children, [] acute bacterial sinusitis, [] hemopathy-associated infections, [] and acute infectious diarrhea in children. []
Q4: Are there studies comparing this compound's efficacy with other antibiotics?
A4: Yes, researchers have compared the efficacy of this compound to other antibiotics like Cefazolin, Cefuroxime, and Ceftazidime in treating infections such as pneumonia in children and gynecological infections. [, , ]
Q5: What are the key pharmacokinetic parameters of this compound in different populations?
A5: Studies have investigated the pharmacokinetics of this compound in dogs [] and children, including those with hematologic infections and augmented renal clearance. [, , ] These studies provide insights into parameters like elimination half-life, volume of distribution, and clearance.
Q6: Have any studies explored dosage optimization for this compound in specific populations?
A6: Yes, research suggests that the currently used dosage regimens might need adjustments to achieve optimal therapeutic concentrations in children, especially those with augmented renal clearance. [, , ]
Q7: Does this compound exhibit synergistic effects when combined with other antimicrobial agents?
A7: Research indicates that this compound exhibits synergistic or additive effects when combined with various antibiotics, including fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin, Gatifloxacin), aminoglycosides (e.g., Gentamicin, Amikacin, Netilmicin), and Vancomycin. [, , , , , , , , , ]
Q8: What are the known mechanisms of resistance to this compound?
A8: While the provided research doesn't delve deeply into resistance mechanisms, it highlights the emergence of bacterial resistance to this compound. [] Further research is needed to elucidate specific resistance mechanisms.
Q9: Are there different formulations of this compound available?
A9: Research mentions the availability of this compound for injection. [, ] Studies have explored the stability and compatibility of this compound for injection when mixed with other drugs like Gatifloxacin and Lornoxicam. [, ]
Q10: What is known about the stability of this compound under different conditions?
A10: Studies have investigated the stability of this compound formulations under different conditions, including compatibility with other drugs and storage stability. [, , ]
Q11: What approaches have been explored to enhance the stability and solubility of this compound?
A11: Researchers have investigated novel crystal forms of this compound, aiming to improve its stability and solubility. [, , ]
Q12: What analytical techniques are employed to quantify this compound?
A12: High-performance liquid chromatography (HPLC) coupled with various detectors, including UV and mass spectrometry, is commonly employed for this compound quantification. [, , ]
Q13: Have any studies identified impurities in this compound?
A13: Research has focused on identifying impurities in this compound using techniques like LC-MS. Degradation products like Deacetylthis compound and this compound lactone have been identified. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![beta-bisabolol,(1S)-1-[(1S)-1,5-dimethyl-4-hexenyl]-4-methyl-3-cyclohexen-1-ol,beta-bisabolol](/img/structure/B193710.png)

![[1,1'-Biphenyl]-4-yl(phenyl)methanol](/img/structure/B193714.png)






![(6R-trans)-3-(Acetoxymethyl)-8-oxo-7-(1H-tetrazol-1-ylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193761.png)

![(6R,7R)-7-Amino-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193774.png)

